3,4-Bis(decyloxy)benzoic acid
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Overview
Description
3,4-Bis(decyloxy)benzoic acid is an organic compound with the molecular formula C27H46O4. It is a derivative of benzoic acid, where two decyloxy groups are attached to the benzene ring at the 3 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(decyloxy)benzoic acid typically involves the etherification of 3,4-dihydroxybenzoic acid with decyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
- Dissolve 3,4-dihydroxybenzoic acid in DMF.
- Add potassium carbonate to the solution.
- Introduce decyl bromide to the mixture.
- Reflux the reaction mixture for several hours.
- Cool the reaction mixture and pour it into water.
- Extract the product with an organic solvent like ethyl acetate.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(decyloxy)benzoic acid can undergo various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions on the benzene ring.
Common Reagents and Conditions
Esterification: Typically involves an alcohol and an acid catalyst like sulfuric acid.
Reduction: Commonly uses reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.
Major Products Formed
Esterification: Formation of esters like 3,4-Bis(decyloxy)benzoate.
Reduction: Formation of 3,4-Bis(decyloxy)benzyl alcohol.
Substitution: Formation of substituted derivatives like 3,4-Bis(decyloxy)-5-bromobenzoic acid.
Scientific Research Applications
3,4-Bis(decyloxy)benzoic acid has several applications in scientific research:
Materials Science: Used in the synthesis of liquid crystals and other advanced materials.
Organic Chemistry: Serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 3,4-Bis(decyloxy)benzoic acid depends on its specific application. In materials science, its long alkyl chains and aromatic core contribute to the formation of ordered structures like liquid crystals. In biological systems, the compound’s interactions with cellular membranes and proteins can influence its activity and efficacy .
Comparison with Similar Compounds
Similar Compounds
4-(Decyloxy)benzoic acid: Similar structure but with only one decyloxy group attached to the benzene ring.
p-Decyloxybenzoic Acid: Another derivative with a single decyloxy group in the para position.
Uniqueness
3,4-Bis(decyloxy)benzoic acid is unique due to the presence of two decyloxy groups, which enhance its hydrophobicity and influence its physical properties. This dual substitution pattern can lead to distinct behaviors in chemical reactions and material applications compared to its mono-substituted counterparts .
Properties
CAS No. |
120878-42-4 |
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Molecular Formula |
C27H46O4 |
Molecular Weight |
434.7 g/mol |
IUPAC Name |
3,4-didecoxybenzoic acid |
InChI |
InChI=1S/C27H46O4/c1-3-5-7-9-11-13-15-17-21-30-25-20-19-24(27(28)29)23-26(25)31-22-18-16-14-12-10-8-6-4-2/h19-20,23H,3-18,21-22H2,1-2H3,(H,28,29) |
InChI Key |
XQEISVCYIHDZPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=C(C=C(C=C1)C(=O)O)OCCCCCCCCCC |
Origin of Product |
United States |
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